

Lipidomics workflow for profiling C20-Dihydroceramide species

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Compound of Interest

Compound Name: C20-Dihydroceramide

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Profiling C20-Dihydroceramide Species: A Lipidomics Workflow

Application Note & Protocol

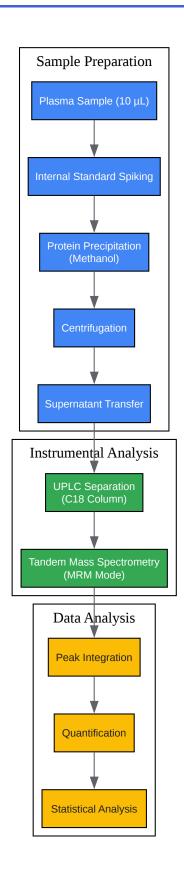
Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid biosynthesis pathway, are increasingly recognized as bioactive lipids involved in critical cellular processes such as apoptosis, autophagy, and cell cycle arrest.[1] C20-dihydroceramide (N-arachidoyl-sphinganine), a species with a 20-carbon acyl chain, is of growing interest due to its potential role in metabolic diseases. Altered levels of C20 and other dihydroceramide species have been observed in conditions like obesity and type 2 diabetes, suggesting their utility as disease biomarkers and therapeutic targets.[2] This document provides a detailed workflow for the profiling of C20-dihydroceramide species from plasma samples using a robust lipidomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the profiling of **C20-dihydroceramide** species encompasses sample preparation, instrumental analysis, and data processing.





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Caption: High-level workflow for C20-dihydroceramide profiling.



Quantitative Data Summary

The following tables summarize representative quantitative data for **C20-dihydroceramide** and related ceramide species in human plasma, comparing different metabolic states. These values are indicative and can vary based on the specific cohort and analytical methodology.

Table 1: Plasma C20:0-Dihydroceramide and C20:0-Ceramide Concentrations in Different Human Cohorts.

Analyte	Lean Healthy Controls (nmol/mL)	Obese Type 2 Diabetic (nmol/mL)	Fold Change	Reference
C20:0-Ceramide	0.09 ± 0.004	0.11 ± 0.004	~1.22	[3]
Total Dihydroceramide s	Significantly lower	Significantly higher	-	[2]

Note: Specific concentration values for C20:0-dihydroceramide were not explicitly detailed in the same comparative manner in the search results, but total dihydroceramides were found to be significantly elevated in individuals with obesity and Type 2 Diabetes.[2]

Table 2: Correlation of C20:0 Species with Metabolic Parameters.

Analyte	Correlation with Insulin Sensitivity	Correlation with Plasma Triglycerides	Reference
C20:0-Ceramide	Inverse correlation (P < 0.01)	Positive correlation (ρ = 0.48, P = 0.02)	[3]
C20:0- Dihydroceramide	Significant inverse relationship	Not specified	[2]

Signaling Pathway Involvement

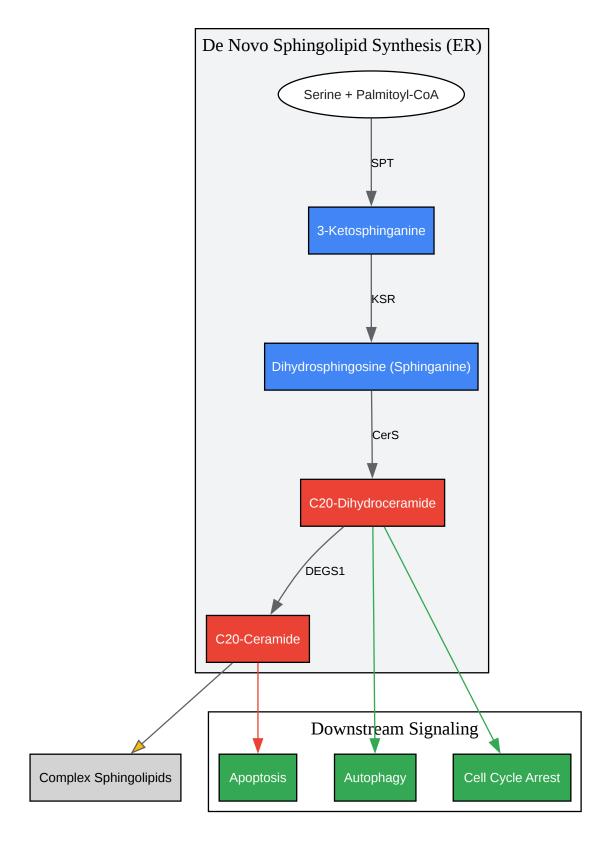


Methodological & Application

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C20-dihydroceramide is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins in the endoplasmic reticulum and is fundamental for the production of all ceramides and complex sphingolipids.[4] While often considered just a precursor, dihydroceramides are emerging as signaling molecules in their own right, capable of inducing autophagy and apoptosis.[5]





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Caption: De novo synthesis and signaling of **C20-dihydroceramide**.



Experimental Protocols Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from methods that utilize a simple protein precipitation for high-throughput sample preparation.[2][6][7]

Materials:

- Human plasma (stored at -80°C)
- · Methanol (LC-MS grade), ice-cold
- Internal Standard (IS) solution: C17:0-Dihydroceramide or other odd-chain dihydroceramide in methanol.
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- · Pipettes and tips

Procedure:

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 10 μL of plasma.
- Add 10 μL of the internal standard solution to the plasma and vortex briefly.
- Add 200 μL of ice-cold methanol to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Incubate on ice for 10 minutes to ensure complete protein precipitation.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.



- Carefully transfer the supernatant to a new tube or an HPLC vial for analysis, avoiding the protein pellet.
- Store samples at 4°C in the autosampler or at -20°C for short-term storage.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the quantification of **C20-dihydroceramide** using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

- UPLC system (e.g., Agilent 1290 Infinity or equivalent)
- Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or equivalent) with an electrospray ionization (ESI) source.

LC Parameters:

- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
- Mobile Phase B: 2-Propanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate[8]
- Flow Rate: 0.4 mL/min
- Column Temperature: 45°C
- Injection Volume: 2 μL
- Gradient:
 - 0-2 min: 45% B
 - o 2-12 min: 45% to 97% B
 - 12-17 min: Hold at 97% B



17-17.1 min: 97% to 45% B

17.1-21 min: Re-equilibrate at 45% B

MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transition for C20:0-Dihydroceramide (d18:0/20:0): The precursor ion will be the
[M+H]+ adduct. The primary product ion results from the loss of the fatty acyl chain and a
water molecule from the sphingoid base. A common fragment for sphinganine-based lipids is
m/z 284.3. The exact precursor m/z would be calculated based on the chemical formula
(C38H77NO2).

• Example MRM Transitions for Ceramides:

C18:0 Ceramide: m/z 566 -> 264[9]

C20:0 Ceramide: m/z 594 -> 264[9]

Dwell Time: 50 ms

Gas Temperature: 300°C

Gas Flow: 10 L/min

Nebulizer Pressure: 35 psi

Sheath Gas Temperature: 350°C

• Sheath Gas Flow: 11 L/min

Capillary Voltage: 3500 V

Note: MS/MS parameters such as collision energy and fragmentor voltage should be optimized for the specific instrument and analyte to achieve maximum sensitivity.



Protocol 3: Data Analysis and Quantification

- Peak Integration: Use the instrument's software (e.g., MassHunter, Xcalibur) to integrate the chromatographic peaks for **C20-dihydroceramide** and the internal standard in all samples, calibrators, and quality controls.
- Calibration Curve: Prepare a series of calibration standards with known concentrations of
 C20-dihydroceramide and a fixed concentration of the internal standard. Plot the ratio of
 the analyte peak area to the internal standard peak area against the analyte concentration.
 Perform a linear regression to generate a calibration curve.
- Quantification: Determine the concentration of C20-dihydroceramide in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
- Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the concentrations of C20-dihydroceramide between different experimental groups.

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